molecular formula C61H90N18O25S3 B1679554 Peplomycin sulfate CAS No. 70384-29-1

Peplomycin sulfate

货号 B1679554
CAS 编号: 70384-29-1
分子量: 1571.7 g/mol
InChI 键: ZHHIHQFAUZZMTG-HBTICLRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Peplomycin sulfate is a novel analog of bleomycin, which has less pulmonary toxicity than bleomycin . It has been the subject of extensive studies in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .


Synthesis Analysis

Peplomycin sulfate has been prepared by glutaraldehyde mediated crosslinking reaction . A strategy for synthesising sulfated molecules has been reported, which involves the development of a tributylsulfoammonium betaine as a high yielding route to organosulfates .


Molecular Structure Analysis

Peplomycin sulfate has a molecular formula of C61H88N18O21S2 . The molecular weight is 1473.60 . The structure of Peplomycin sulfate has been studied using NMR spectroscopy, which allowed the unambiguous assignment of 62 protons, generating 47 non-exchangeable and 15 exchangeable signals .


Chemical Reactions Analysis

Peplomycin sulfate has been used in the treatment of oral florid papillomatosis (OFP). The women, who had SCC of the lower lip, received continuous intra-arterial infusion of peplomycin at a total dose of 25−70mg via a superficial temporal artery .


Physical And Chemical Properties Analysis

Peplomycin sulfate is a light yellow amorphous powder with a melting point of 196-198 ℃ . It’s hygroscopic and unstable to natural light. It is soluble in water, methanol, acetic acid, dimethyl sulfoxide or dimethylformamide, slightly soluble in dioxane, and insoluble in ethyl .

科研应用

1. Cancer Treatment Efficacy

Peplomycin sulfate has been noted for its role in treating various types of cancer, showing varying degrees of efficacy. For instance, it was used in treating advanced prostatic cancer, showing a response rate of 26% as the primary treatment and a 17% response rate in patients resistant to standard endocrine therapy (Koiso & Niijima, 1981). Similarly, peplomycin has been evaluated for its effectiveness in treating advanced or recurrent breast cancer. In some cases, a decrease in tumor volume of more than 50% was obtained, suggesting its potential utility in cancer treatment (Nakanishi et al., 1984).

2. Combination Therapy and Drug Potentiation

Peplomycin's efficacy has also been studied in the context of combination therapy and its interaction with other drugs. For example, its cytotoxic effect toward cancer cells was found to be enhanced by certain membrane-interacting drugs and increased calcium ions, suggesting its potential in combination therapies for increased efficacy (Mizuno & Ishida, 1982). Additionally, peplomycin and liblomycin, analogs of bleomycin with lower pulmonary toxicity and a broader anti-tumor spectrum, have shown effectiveness in clinical studies, particularly in combination therapy with other anti-cancer drugs, highlighting the potential for tailored cancer treatment regimens (Takita & Ogino, 1987).

3. Localized Treatment Approaches

Peplomycin has been utilized in localized treatment approaches, such as the endoscopic local injection of a new drug-delivery format of peplomycin for superficial esophageal cancer. This method, using activated carbon particles adsorbing peplomycin, showed promising results, suggesting the potential for localized, targeted therapy approaches (Hagiwara et al., 1993).

4. Immunomodulatory Effects

Recent studies have begun to explore the immunomodulatory effects of peplomycin, particularly in the context of cutaneous squamous cellcarcinoma. Peplomycin was found to decrease immunosuppressive cells and increase cytotoxic T lymphocytes at tumor sites, potentially enhancing the immune system's ability to combat cancer cells (Fujimura et al., 2015).

Safety And Hazards

Peplomycin sulfate can cause skin irritation, allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

未来方向

Peplomycin sulfate has been developed as a novel analog of bleomycin, which has less pulmonary toxicity than bleomycin . It has been the subject of extensive studies in Japan and Europe and is indicated for the treatment of malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer . Future research may focus on further reducing the side effects and increasing the efficacy of this drug.

性质

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHIHQFAUZZMTG-BSVJBJGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90N18O25S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68247-85-8 (Parent)
Record name Peplomycin sulfate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peplomycin sulfate

CAS RN

70384-29-1
Record name Peplomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70384-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peplomycin sulfate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bleomycinamide, N1-[3-[(1-phenylethyl)amino]propyl]-, (S)-, sulfate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPLOMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A668951HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peplomycin sulfate
Reactant of Route 2
Peplomycin sulfate
Reactant of Route 3
Peplomycin sulfate
Reactant of Route 4
Peplomycin sulfate
Reactant of Route 5
Reactant of Route 5
Peplomycin sulfate
Reactant of Route 6
Reactant of Route 6
Peplomycin sulfate

Citations

For This Compound
183
Citations
A Yoshida, T YAMADA, M HIRAMATSU… - The Journal of …, 1983 - jstage.jst.go.jp
… Effect of peplomycin sulfate (PLM) on pulmonary fibrosis was examined. Hydroxyproline, uronic acid, proline hydroxylase (EC 1.14.11.2) and glucosamine 6-phosphate synthetase (EC …
Number of citations: 4 www.jstage.jst.go.jp
M Habs, D Schmähl - Oncology, 1984 - karger.com
… Bleomycin sulfate (BLM) and peplomycin sulfate (PEP) were supplied by Nippon Kayaku Co.. Ltd., Tokyo. BLM exerted antibiotic activity of 1.82 mg (potency)/mg, ie 1 mg correspond to …
Number of citations: 16 karger.com
M Sasaki, M Okamura, A Ideo, J Shimada… - Anticancer …, 2006 - ar.iiarjournals.org
… Mitomycin C reproducibly showed much higher cytotoxicity against tumor cell lines except NA cells, as compared with bleomycin sulfate and peplomycin sulfate. The TS of mitomycin C (…
Number of citations: 28 ar.iiarjournals.org
K Fujisawa, Y Miyamoto… - Journal of oral pathology …, 2003 - Wiley Online Library
… injection of cisplatin (CDDP) and peplomycin sulfate was performed before ulcer formation, … created in rabbits injected with CDDP and peplomycin sulfate. The ability of bFGF to promote …
Number of citations: 140 onlinelibrary.wiley.com
K Kishi, M Matsunaka, M Sato, T Sonomura… - Radiology, 1999 - pubs.rsna.org
… /m 2 of peplomycin sulfate on days 1–7 (22.4 mg/m 2 per week), or, when peplomycin sulfate was … One patient had a self-limiting asthma attack during peplomycin sulfate treatment, and …
Number of citations: 21 pubs.rsna.org
Y Muraki, A Tateishi, C Seta, J Fukuda, T Haneji… - International journal of …, 2000 - Elsevier
… The patients received chemotherapy with a combination of carboplatin and peplomycin sulfate or mitomycin C and peplomycin sulfate before surgery. The relation between the …
Number of citations: 38 www.sciencedirect.com
M Okamura, K Hashimoto, J Shimada… - Anticancer …, 2004 - ar.iiarjournals.org
… The CC50 values of methotrexate and peplomycin sulfate could not be determined due to … , followed by etoposide (CC50=6.0 ĚM)> peplomycin sulfate (CC50=8.5 ĚM)> CDDP (CC50=…
Number of citations: 38 ar.iiarjournals.org
K Okada, T Yamamoto, H Gon… - The Japanese Journal of …, 1981 - europepmc.org
Ultrastructural alterations of rat ventral prostate were studied following the administration of peplomycin sulfate (NK631) to evaluate the efficacy of this drug to the human prostatic …
Number of citations: 2 europepmc.org
T SUZUKI, E SATO, Y MATSUDA, H TADA… - Chemical and …, 1989 - jstage.jst.go.jp
… peplomycin sulfate (PEP)) were prepared by using a dimethyl sulfoxide (DMSO)—HZO system. MMC with low solubility in H20 was easily entrapped by the standard procedure, …
Number of citations: 43 www.jstage.jst.go.jp
N Moriyama-Gonda, M Mizutani, S Ehara, T Usui… - Experimental …, 1988 - Elsevier
… The anticancer drugs used were vincristine sulfate (VCR), peplomycin sulfate (PLM) and 4-hydroperoxyisophosphamide (4-HIF), ie, an activated form of ifosfamide (IFOS) in vivo. The …
Number of citations: 1 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。